

Cefetamet Pivoxil Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefetamet Pivoxil Hydrochloride

Cat. No.: B1662827

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Cefetamet Pivoxil Hydrochloride**, a third-generation oral cephalosporin antibiotic. The document covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols.

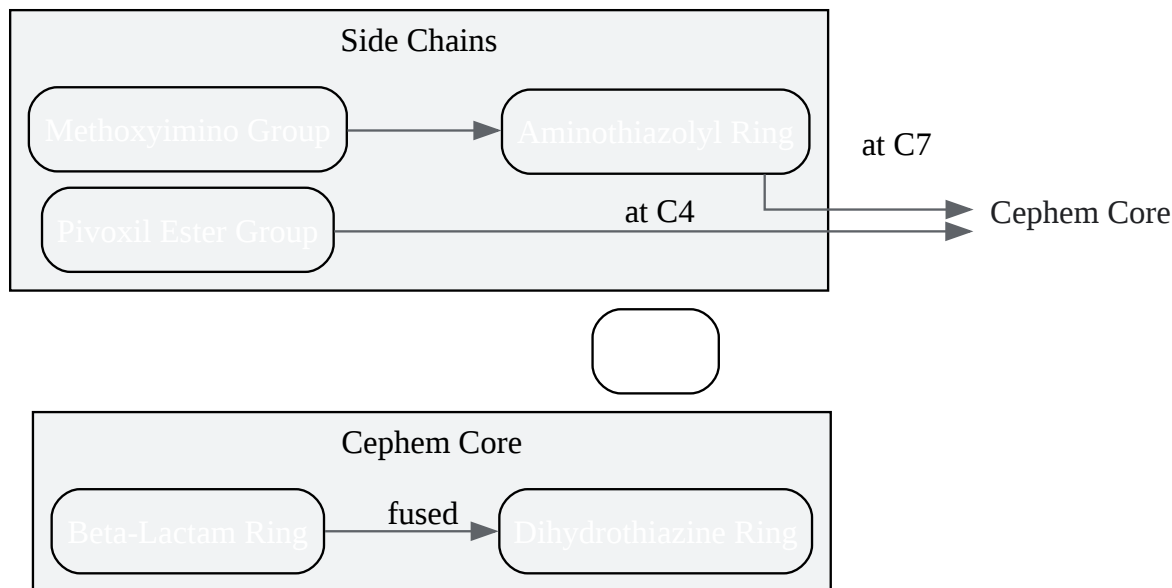
Core Chemical and Physical Properties

Cefetamet Pivoxil Hydrochloride is the hydrochloride salt of cefetamet pivoxil, a prodrug that is hydrolyzed in the body to its active form, cefetamet.^{[1][2]} It is a white or light yellow crystalline powder, soluble in DMSO and ethanol, but insoluble in water.^[1]

Property	Value	Source
CAS Number	111696-23-2	[1] [2] [3] [4]
Molecular Formula	C ₂₀ H ₂₅ N ₅ O ₇ S ₂ · HCl	[1]
Molecular Weight	548.03 g/mol	[1]
IUPAC Name	2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride	[2] [3]
SMILES	<chem>CC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CSC(=N3)N">C@@HSC1)C(=O)OCOC(=O)C(C)(C)C.Cl</chem>	[2]
Storage Temperature	2-8°C or -20°C	[1] [4]

Molecular Structure

The chemical structure of **Cefetamet Pivoxil Hydrochloride** incorporates a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The pivoxil ester group enhances its oral bioavailability.



[Click to download full resolution via product page](#)

Core structural components of **Cefetamet Pivoxil Hydrochloride**.

Mechanism of Action

Cefetamet Pivoxil Hydrochloride is a prodrug that, after oral administration, is rapidly hydrolyzed, likely during absorption through the gut wall and/or on its first pass through the liver, to release the active metabolite, cefetamet.[2][5] Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

The process is as follows:

- Inhibition of Transpeptidation: Cefetamet binds to and inactivates penicillin-binding proteins (PBPs).[1]
- Cell Wall Synthesis Disruption: PBPs are crucial enzymes for the final step of peptidoglycan synthesis, which involves cross-linking peptidoglycan chains to provide structural integrity to the cell wall.[1]
- Bacterial Cell Lysis: Inhibition of this process weakens the cell wall, leading to swelling and eventual lysis of the bacterium.[1]



Pharmacokinetic Profile

Tech Support

Food enhances the absolute bioavailability of the tablet formulation.[\[5\]](#)[\[6\]](#)

Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers

Parameter	Value (Mean ± SD)	Conditions	Source
Elimination Half-life (t _{1/2})	2.07 ± 0.18 h	IV Infusion (133-2,650 mg)	[6]
2.2 h	IV Infusion	[5][7]	
Total Clearance	140.3 ± 23.6 ml/min	IV Infusion (133-2,650 mg)	[6]
136 ml/min	IV Infusion	[5]	
Renal Clearance	130.3 ± 18.2 ml/min	IV Infusion (133-2,650 mg)	[6]
119 ml/min	IV Infusion	[5]	
Volume of Distribution (V _d)	0.288 ± 0.023 L/kg	IV Infusion (133-2,650 mg)	[6]
0.3 L/kg	-	[7]	
Oral Bioavailability	31 ± 7%	Fasting (1,500 mg tablet)	[6]
44 ± 4%	With Food (1,500 mg tablet)	[6]	
~50%	With Food	[6][7]	
Time to Max. Concentration (T _{max})	3.0 ± 0.6 h	Fasting (1,500 mg tablet)	[6]
4.8 ± 0.4 h	With Food (1,500 mg tablet)	[6]	
Protein Binding	22%	-	[7]
Fraction Excreted Unchanged (Urine)	94 ± 11%	IV Infusion	[6]
88%	IV Infusion	[5]	

Table 2: Pharmacokinetic Parameters of Cefetamet in Special Populations

Population	Parameter	Value (Mean \pm SD)	Source
Children (3-12 years)	Half-life ($t_{1/2}$)	1.97 \pm 0.60 h	[8]
Oral Bioavailability (3-7 years, 500 mg)	49.3% \pm 15.7%	[8]	
Oral Bioavailability (8-12 years, 1,000 mg)	37.9% \pm 10.0%	[8]	
Patients with Hepatic Cirrhosis	Half-life ($t_{1/2}$)	2.35 \pm 0.41 h	[9]
Total Body Clearance	123 \pm 28.8 ml/min	[9]	
Oral Bioavailability	50.1 \pm 12.9%	[9]	

Experimental Protocols

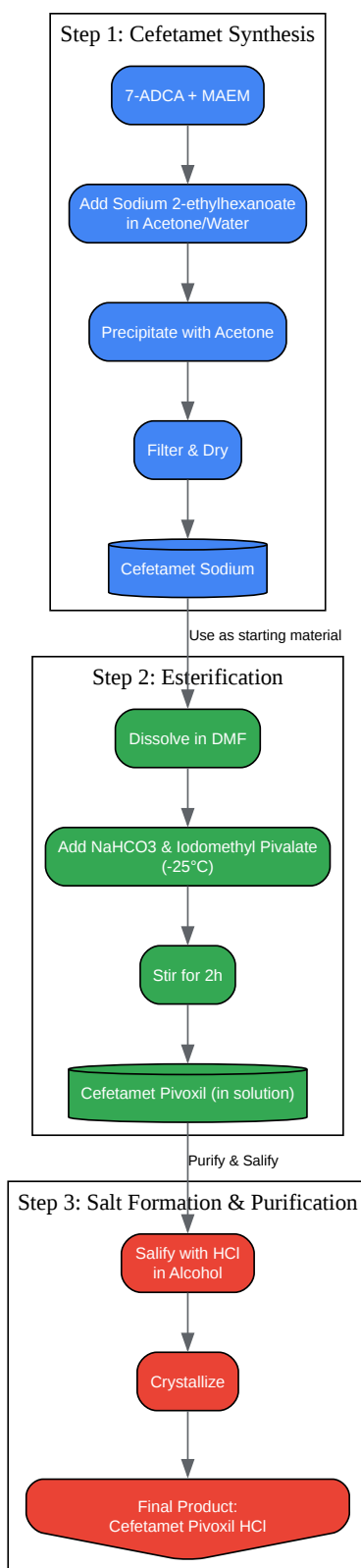
Synthesis of Cefetamet Pivoxil Hydrochloride

A common synthesis route involves the acylation of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) followed by esterification and salt formation.

Protocol Outline:

- Step 1: Preparation of Cefetamet Sodium.
 - React 7-ADCA with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM) in a mixture of water and acetone.[10]
 - Add sodium 2-ethylhexanoate and stir until the reaction is complete.[10]
 - Precipitate the product (Cefetamet Sodium) by adding more acetone, then filter and dry. [10]
- Step 2: Esterification to Cefetamet Pivoxil.

- Dissolve Cefetamet Sodium in N,N-dimethylformamide (DMF).[10]
- Add sodium bicarbonate and cool the mixture to -25 to -30°C.[10]
- Add iodomethyl pivalate and stir for approximately 2 hours.[10]
- Step 3: Work-up and Isolation.
 - Pour the reaction mixture into a solution of ethyl acetate and water.[10]
 - Add sodium thiosulphate and EDTA, adjust pH with dilute HCl, and separate the organic layer.[10]
 - Wash the organic layer with brine, treat with charcoal, and filter.[10]
 - Precipitate the final product by adding isopropyl ether, then filter, wash, and dry.[10]
- Step 4: Salt Formation.
 - The esterified product is salified with concentrated hydrochloric acid in an alcohol solvent, followed by crystallization to yield medical-grade **Cefetamet Pivoxil Hydrochloride**. [11]



[Click to download full resolution via product page](#)

Workflow for the synthesis of **Cefetamet Pivoxil Hydrochloride**.

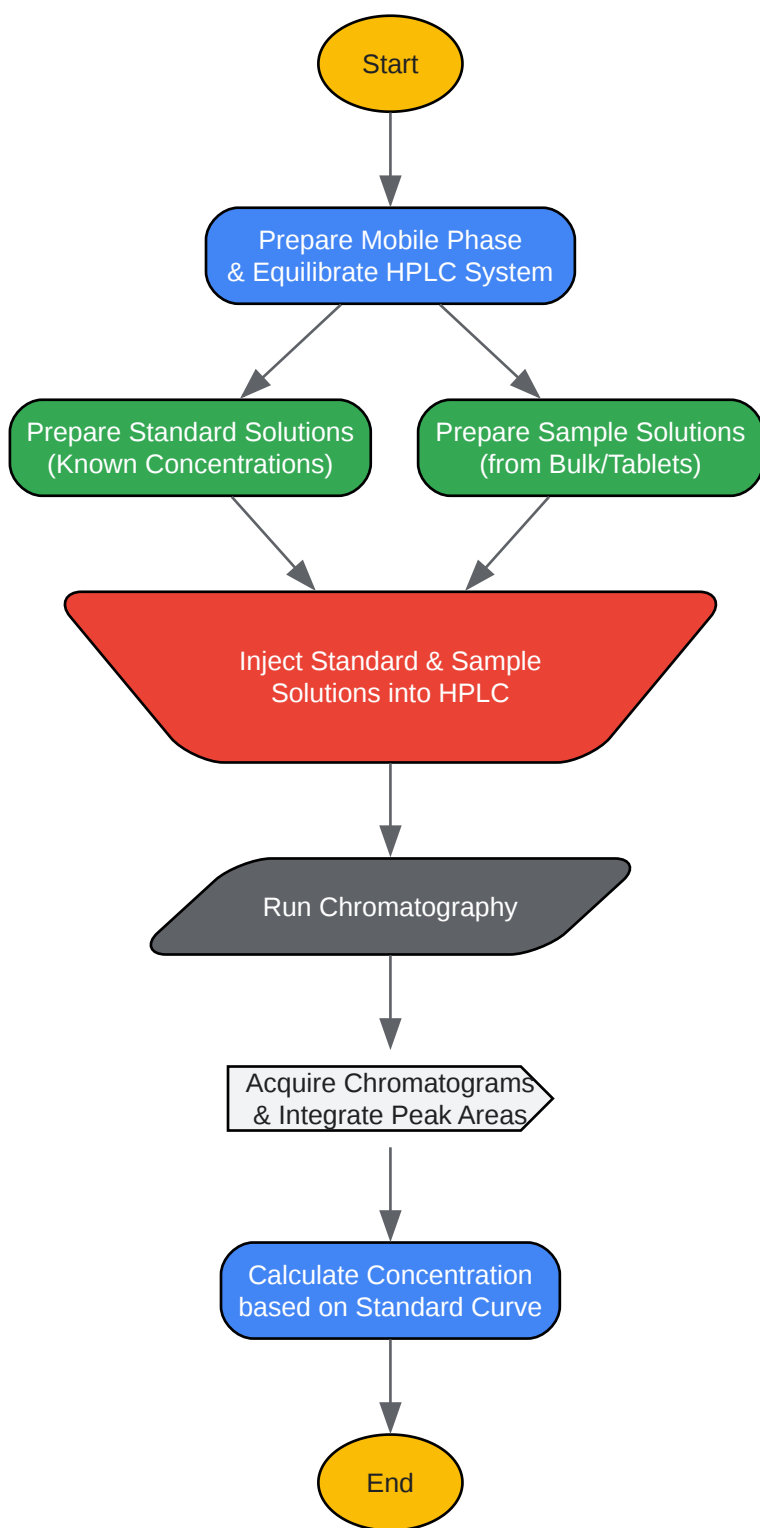
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantitative determination of Cefetamet Pivoxil in bulk and pharmaceutical dosage forms.

Protocol Outline:

- Chromatographic Conditions:
 - Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a specific wavelength (e.g., 254 nm).
 - Injection Volume: Typically 20 μ L.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh and dissolve **Cefetamet Pivoxil Hydrochloride** reference standard in a suitable diluent (e.g., mobile phase or acetonitrile) to obtain a known concentration.
 - Sample Solution: For tablets, crush a number of tablets, weigh a quantity of powder equivalent to a single dose, and dissolve in the diluent. Filter the solution before injection.
- Validation Parameters:
 - Linearity: Analyze a series of dilutions of the standard solution (e.g., 10-50 μ g/mL) to establish a linear relationship between concentration and peak area.[\[12\]](#)
 - Precision: Perform replicate injections of a standard solution to assess repeatability. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%.[\[12\]](#)

- Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.
- Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, LOD and LOQ for Cefetamet Pivoxil were found to be 2.66 µg/ml and 8.07 µg/ml, respectively, in one study. [\[12\]](#)



[Click to download full resolution via product page](#)

General workflow for HPLC analysis of Cefetamet Pivoxil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [toku-e.com](https://www.toku-e.com) [toku-e.com]
- 2. Cefetamet Pivoxil Hydrochloride | C₂₀H₂₆ClN₅O₇S₂ | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Cefetamet pivoxil hydrochloride | 111696-23-2 [smolecule.com]
- 4. [guidechem.com](https://www.guidechem.com) [guidechem.com]
- 5. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with hepatic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]
- 11. CN101792456A - Preparation method of cefetamet pivoxil hydrochloride - Google Patents [patents.google.com]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Cefetamet Pivoxil Hydrochloride: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662827#cefetamet-pivoxil-hydrochloride-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com